

Technical Guide: 4-Bromoisoindolin-1-one (CAS 337536-15-9)

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Compound of Interest

Compound Name: 4-Bromoisoindolin-1-one

Cat. No.: B1288941

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoindolin-1-one, identified by the CAS number 337536-15-9, is a synthetic organic compound belonging to the isoindolinone class of molecules. This class is of significant interest in medicinal chemistry due to the prevalence of the isoindolinone core in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties, safety data, and synthetic methodologies for **4-Bromoisoindolin-1-one**. While this compound is available commercially as a building block for organic synthesis, to date, there is a notable absence of published data regarding its specific biological activity and mechanism of action in the public domain. Its structural similarity to known kinase inhibitors suggests potential for investigation in this area.

Chemical and Physical Properties

The fundamental physicochemical properties of **4-Bromoisoindolin-1-one** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	337536-15-9	[1] [2]
Molecular Formula	C ₈ H ₆ BrNO	[1]
Molecular Weight	212.04 g/mol	[1]
IUPAC Name	4-bromo-2,3-dihydro-1H-isoindol-1-one	[1] [2]
Synonyms	4-Bromoisoindolin-1-one, 1H-isoindol-1-one, 4-bromo-2,3-dihydro-	[1]
Appearance	Solid	-
Purity	≥95%	[2] [3]
Storage	Store at room temperature	[1]

Safety and Handling

4-Bromoisoindolin-1-one is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

Code	Statement
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

GHS Precautionary Statements:

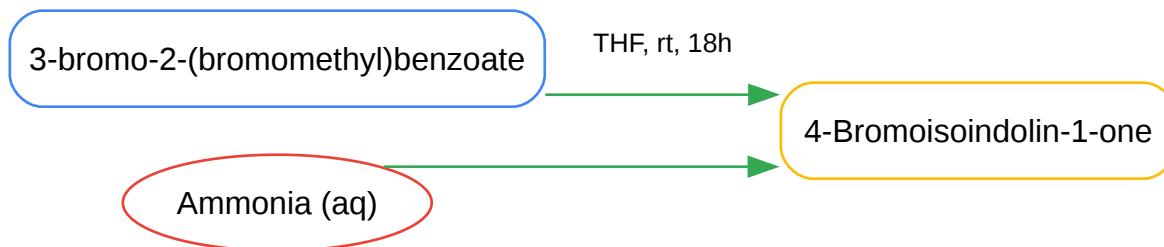
Code	Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P271	Use only outdoors or in a well-ventilated area
P280	Wear protective gloves/protective clothing/eye protection/face protection
P302+P352	IF ON SKIN: Wash with plenty of soap and water
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312	Call a POISON CENTER/doctor if you feel unwell
P403+P233	Store in a well-ventilated place. Keep container tightly closed
P405	Store locked up
P501	Dispose of contents/container to an approved waste disposal plant

Experimental Protocols

Synthesis of 4-Bromoisoindolin-1-one

A common synthetic route to **4-Bromoisoindolin-1-one** involves the cyclization of a substituted benzoic acid derivative.[2][3]

Reaction Scheme:



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Caption: Synthesis of **4-Bromoisoindolin-1-one**.

Detailed Protocol:

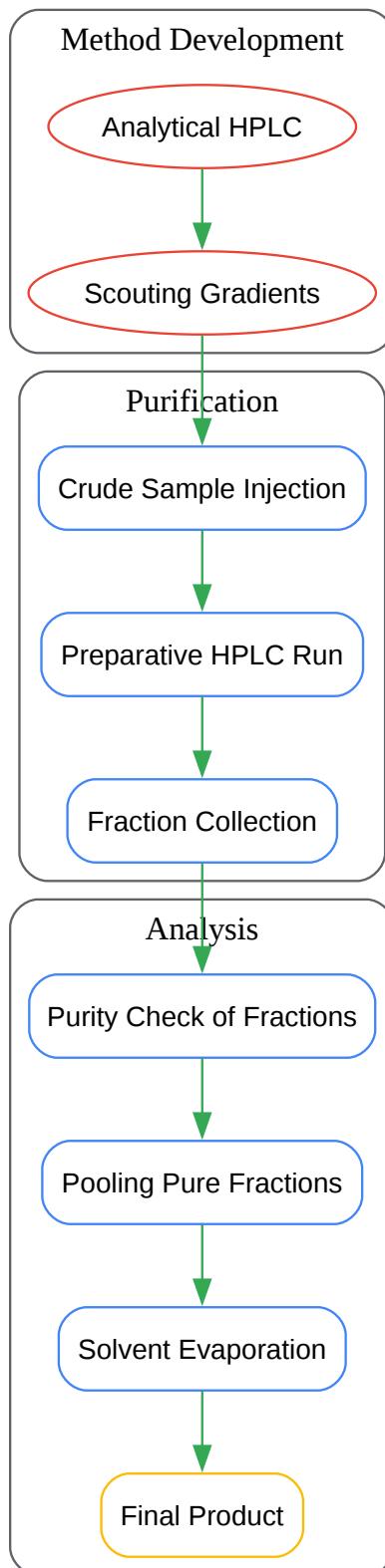
- Reaction Setup: In a round-bottom flask, dissolve methyl 3-bromo-2-(bromomethyl)benzoate (1.0 eq) in tetrahydrofuran (THF).
- Reagent Addition: Add aqueous ammonia (excess) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 18 hours.
- Workup:
 - Remove the THF under reduced pressure.
 - To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to yield pure **4-Bromoisoindolin-1-one**.^[3]

Purification by Preparative HPLC (General Method)

For achieving high purity, a general preparative High-Performance Liquid Chromatography (HPLC) method can be employed. The specific parameters would require optimization for the

best separation.

Workflow for Preparative HPLC Purification:



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Caption: General workflow for preparative HPLC purification.

Typical Parameters:

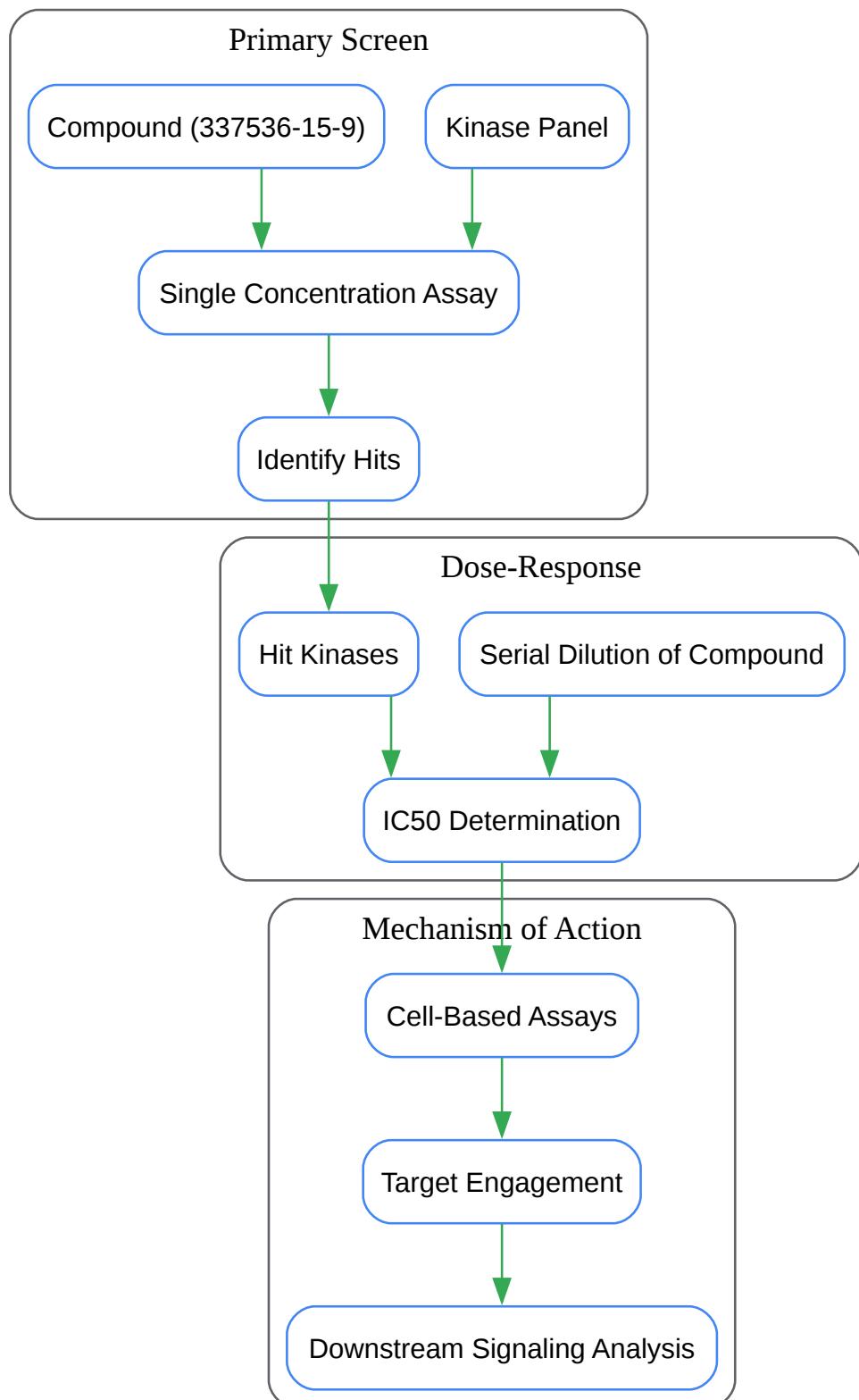
- Column: A reversed-phase C18 column is commonly used for compounds of this polarity.
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an acid like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.
- Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Biological Activity

As of the date of this document, there is no specific publicly available data on the biological activity, mechanism of action, or associated signaling pathways for **4-Bromoisoindolin-1-one** (CAS 337536-15-9). The isoindolinone scaffold is present in numerous compounds with a wide range of biological activities, including kinase inhibition.^[4] Therefore, **4-Bromoisoindolin-1-one** represents a potential starting point for medicinal chemistry campaigns.

Hypothetical Kinase Inhibition Assay Workflow:

Should this compound be screened for kinase inhibitory activity, a typical workflow is outlined below.

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Caption: Hypothetical workflow for kinase inhibitor screening.

Conclusion

4-Bromoisoindolin-1-one is a readily synthesizable isoindolinone derivative with well-defined chemical and safety properties. Its primary current application is as a chemical intermediate in organic synthesis. The lack of published biological data presents an opportunity for researchers in drug discovery to explore its potential as a bioactive molecule, particularly within the domain of kinase inhibition, given its structural motif. Further investigation is required to elucidate any pharmacological activity and to determine its mechanism of action and potential therapeutic applications.

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